4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Utility
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Utility
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural analysis, physicochemical properties, mechanistic synthesis, and downstream functionalization.
Executive Summary
In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds, frequently deployed as bioisosteres for phenyl rings to improve aqueous solubility, tune pKa, and engage in critical hydrogen-bonding interactions within target protein pockets[1]. 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine (Chemical Formula: C6H10BrN3O ) is a highly versatile, orthogonally functionalized building block.
This molecule features three distinct reactive domains:
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A C3-primary amine for amide, urea, or fused-ring synthesis.
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A C4-bromide serving as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
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An N1-ethoxymethyl (EOM) protecting group that prevents unwanted dimerization, enhances lipophilicity during intermediate synthesis steps, and can be cleanly cleaved under acidic conditions [2].
This guide provides a deep-dive into the structural mechanics, physical properties, and validated protocols for utilizing this compound in complex drug discovery workflows.
Chemical Structure and Physicochemical Properties
Structural and Electronic Analysis
The pyrazole core is a π -excessive aromatic heterocycle. The presence of the electron-donating primary amine at the C3 position further increases the electron density of the ring, specifically activating the C4 position toward electrophilic aromatic substitution (EAS) [3].
The introduction of the ethoxymethyl (EOM) group at N1 serves a dual purpose. Mechanistically, unprotected 1H-pyrazoles often suffer from tautomerization and poor regioselectivity during cross-coupling. The EOM group locks the tautomeric state and sterically shields the N1 position, preventing bis-alkylation or the formation of bis(pyrazolyl)methane side-products during highly reactive synthetic steps [2].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine, critical for calculating reaction stoichiometry and predicting chromatographic behavior.
| Property | Value | Relevance to Drug Development |
| IUPAC Name | 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine | Standardized nomenclature for IP and patent filing. |
| Molecular Formula | C6H10BrN3O | Essential for mass spectrometry (MS) validation. |
| Molecular Weight | 220.07 g/mol | Low MW allows for substantial downstream elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 219.0007 g/mol | Target peak for High-Resolution Mass Spectrometry (HRMS)[M+H]+ ~220.008. |
| Hydrogen Bond Donors | 1 (The −NH2 group) | Capable of forming critical interactions with kinase hinge regions [4]. |
| Hydrogen Bond Acceptors | 3 (N2, Ether O, Amine N) | Enhances aqueous solubility compared to purely carbocyclic analogs. |
| Predicted XLogP3 | ~1.2 | Indicates moderate lipophilicity; suitable for reverse-phase HPLC purification. |
Experimental Workflows and Synthetic Methodology
As a Senior Application Scientist, I emphasize that robust synthesis is not merely about mixing reagents, but controlling causality. The synthesis of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine from the parent 1H-pyrazol-3-amine requires strict regiocontrol.
Synthetic Pathway Visualization
Figure 1: Two-step synthetic workflow for 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine.
Step-by-Step Protocol: N-Protection and Regioselective Bromination
Trustworthiness & Self-Validation: This protocol is designed to be self-validating. The use of N-bromosuccinimide (NBS) over elemental bromine ( Br2 ) prevents over-oxidation and poly-halogenation, ensuring a clean reaction profile verifiable by Thin Layer Chromatography (TLC).
Step 1: N-Alkylation (EOM Protection)
Rationale: The ring nitrogen (N1) is more nucleophilic and acidic than the exocyclic C3-amine. Using a strong base like Sodium Hydride (NaH) selectively deprotonates the pyrazole N-H, allowing for rapid SN2 attack on Ethoxymethyl chloride (EOM-Cl).
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Preparation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere at 0 °C.
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Addition: Slowly add 1H-pyrazol-3-amine (1.0 equiv) dissolved in minimal DMF. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the pyrazolate anion.
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Alkylation: Dropwise add EOM-Cl (1.05 equiv). Maintain at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.
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Workup: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF. Dry over Na2SO4 and concentrate in vacuo.
Step 2: C4-Bromination
Rationale: The C4 position of the pyrazole is highly activated by the adjacent C3-amine. NBS provides a controlled, mild source of electrophilic bromine ( Br+ ) [3].
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Preparation: Dissolve the intermediate 1-(ethoxymethyl)-1H-pyrazol-3-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) and cool to 0 °C.
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Halogenation: Add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes to control the exotherm.
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Reaction: Shield the flask from direct light and stir at 0 °C for 1 hour, then allow it to warm to RT. Reaction completion is typically achieved within 2-3 hours (monitor via LC-MS; look for the disappearance of the starting material and the appearance of the isotopic M and M+2 bromine doublet at ~220/222 m/z).
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Workup: Wash the DCM layer with saturated aqueous NaHCO3 and water to remove the succinimide byproduct. Dry, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.
Downstream Applications in Drug Development
The true value of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine lies in its orthogonal reactivity. It is frequently utilized in the synthesis of complex polycyclic inhibitors, such as P2X3 receptor antagonists for neurogenic disorders [4], and various kinase inhibitors [5].
Orthogonal Functionalization Logic
Figure 2: Orthogonal functionalization pathways demonstrating the utility of the C4-bromide, C3-amine, and N1-EOM group.
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C4 Cross-Coupling: The C4-bromide undergoes facile oxidative addition with Palladium catalysts. Suzuki-Miyaura couplings with arylboronic acids can be performed using Pd(dppf)Cl2 and K2CO3 in aqueous dioxane. The EOM group ensures the pyrazole remains highly soluble in these biphasic conditions.
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C3 Amidation: The primary amine can be reacted with acid chlorides, sulfonyl chlorides, or isocyanates to build extended hydrogen-bonding networks.
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EOM Deprotection: Once the molecular scaffold is fully assembled, the EOM group is cleaved to reveal the free pyrazole N-H. This is typically achieved by stirring the compound in a solution of Trifluoroacetic acid (TFA) in DCM, or using HCl in ethanol. The resulting free N-H is critical for binding affinity, often acting as a hydrogen bond donor to the backbone carbonyls of kinase hinge regions.
References
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A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase Source: KU Leuven Research Repository URL:[Link]
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Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Aromatic Iodination in Aqueous Solution. A New Lease of Life for Aqueous Potassium Dichloroiodate Source: ResearchGate URL:[Link]
- WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders Source: Google Patents URL
